
Methyl-(3-bromomethyl)phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(3-bromomethyl)phenoxyacetate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Analytical Methods
Occurrence and Transformation of Phenoxy Acids in Aquatic Environments This review discusses the behavior of phenoxy acids in water, their presence in aquatic ecosystems, and their transformation in water environments. Phenoxy acids, due to their high solubility in water and low absorption in soil, are easily transported to surface and groundwater. The study highlights the importance of understanding the environmental impact of such compounds and the methods used for their analysis and removal from water bodies. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are pivotal in managing the environmental presence of phenoxy acids (Muszyński, Brodowska, & Paszko, 2019).
Analytical Techniques for Detection
Antibody-Based Methods for Environmental and Food Analysis This review elaborates on the use of antibodies as analytical tools in assays for environmental research, including the detection of phenoxyacetic acid herbicides. The development of immunoreagents for ELISA and immunosensor techniques highlights the significance of specific, sensitive methods for detecting environmental contaminants. Such methodologies could potentially be adapted for the specific detection and analysis of Methyl-(3-bromomethyl)phenoxyacetate in environmental and food matrices (Fránek & Hruška, 2018).
Pharmacological and Toxicological Studies
Hydroxyethylammonium Methylphenoxyacetate Immunomodulator and Adaptogen
A clinical review of hydroxyethylammonium methylphenoxyacetate, an adaptogenic immunomodulator with a complex mechanism, suggests its use in treating, preventing, and restoring health in cases of flu, cold, and post-COVID-19 asthenia. The study underscores the importance of exploring the pharmacological applications and safety profile of compounds related to this compound. Clinical trials demonstrate its effectiveness in various conditions, highlighting the potential for inclusion in complex rehabilitation programs (Rybachkova, 2022).
Safety and Hazards
作用機序
Methyl-(3-bromomethyl)phenoxyacetate, also known as METHYL 2-[3-(BROMOMETHYL)PHENOXY]ACETATE, is a compound with a molecular weight of 259.1 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been used in the allylation of structurally diverse ketones
Biochemical Pathways
It has been used in the synthesis of new heterocyclic compounds , suggesting that it may affect various biochemical pathways involved in these processes.
Action Environment
It is known that the compound is a colorless to pale-yellow liquid or low-melting solid and should be stored in an inert atmosphere at 2-8°c .
生化学分析
Cellular Effects
Bromomethyl groups can potentially react with cellular components, leading to changes in cell function .
Molecular Mechanism
Bromomethyl groups are known to be reactive and can potentially form covalent bonds with biomolecules, which could lead to changes in their function .
Metabolic Pathways
Bromomethyl groups can potentially react with various enzymes and cofactors, which could influence metabolic pathways .
特性
IUPAC Name |
methyl 2-[3-(bromomethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQCZSFWWWVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136645-26-6 |
Source


|
| Record name | methyl 2-[3-(bromomethyl)phenoxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
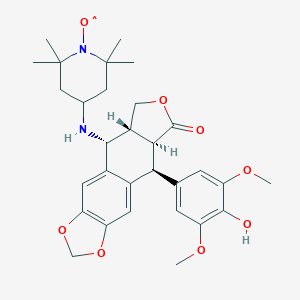
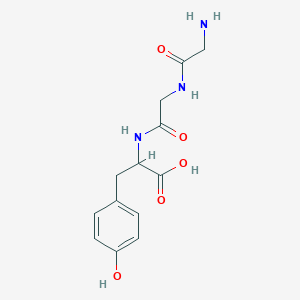

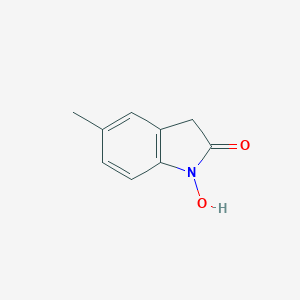
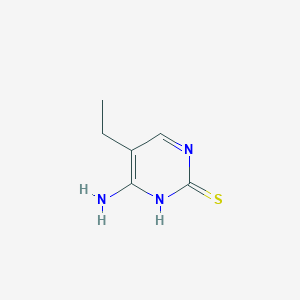

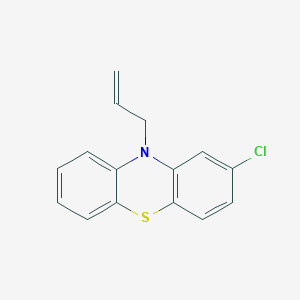

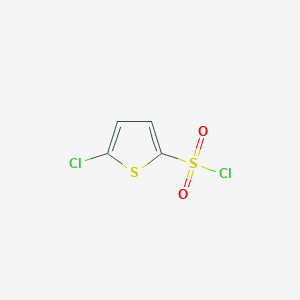
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
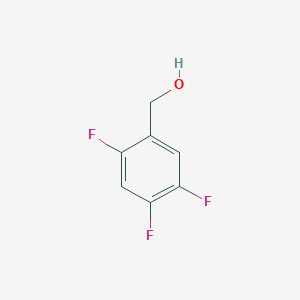
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
